8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production of these compounds typically involves scalable synthetic routes that ensure high yield and purity. The use of solvent- and catalyst-free synthesis under microwave irradiation has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Utilizes reducing agents to remove oxygen functionalities or introduce hydrogen.
Substitution: Involves the replacement of a functional group with another group.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyrazines
- Pyrazolo[1,5-c]pyrimidines
- 2-Thio-containing pyrimidines
Comparison: 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of a furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .
Properties
Molecular Formula |
C11H7ClN2O |
---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
8-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN2O/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H |
InChI Key |
UGKCARZIBACHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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